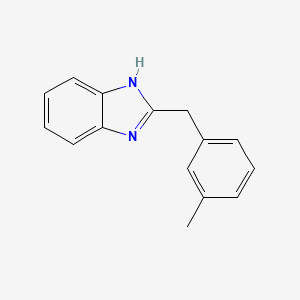

2-(3-Methylbenzyl)-1h-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5463-65-0 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-[(3-methylphenyl)methyl]-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2/c1-11-5-4-6-12(9-11)10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

HDVTYHIYZACROK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Computational Chemistry and in Silico Design in Benzimidazole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the interaction between a ligand and its receptor. These models are built by aligning a series of compounds with known activities and calculating their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). researchgate.netnyxxb.cnnih.govnih.govelsevierpure.com

The robustness and predictive power of these models are evaluated using statistical parameters like the cross-validation coefficient (q²), the non-cross-validation coefficient (r²), and the predicted r² for a test set of molecules. researchgate.netresearchgate.netacs.org For instance, in a study on benzimidazole (B57391) derivatives with trichomonicidal activity, a CoMFA model yielded a q² of 0.634 and an r² of 0.936, while the best CoMSIA model had a q² of 0.642 and an r² of 0.858. nih.govelsevierpure.com Another 3D-QSAR study on benzimidazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase produced a ligand-based CoMFA model with a q² of 0.630 and a CoMSIA model with a q² of 0.668. acs.org

The following table summarizes the statistical validation parameters from a representative 3D-QSAR study on antifungal benzimidazole derivatives.

| Model | q² | r² | Predicted r² | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.835 | 0.976 | 0.773 | Steric, Electrostatic |

| CoMSIA | 0.812 | 0.971 | 0.810 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |

This table is representative of data found in 3D-QSAR studies on benzimidazole derivatives and is based on findings from similar analyses. researchgate.net

QSAR models are instrumental in predicting the biological activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netui.ac.idjcchems.com For example, a 2D-QSAR model for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904), enabling the prediction of IC50 values for new analogues. researchgate.net Similarly, QSAR models for benzimidazole derivatives have been used to predict their activity as antimalarial agents and EGFR inhibitors. ui.ac.idbenthamdirect.com

The contour maps generated from CoMFA and CoMSIA analyses provide visual representations of the regions around the molecule where modifications are likely to enhance or diminish activity. These maps guide the optimization of lead compounds by indicating where steric bulk, positive or negative charges, hydrophobicity, or hydrogen bonding groups are favored or disfavored. nih.govelsevierpure.comacs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpsr.com This method is widely used to understand how benzimidazole derivatives interact with their biological targets at a molecular level.

Molecular docking simulations are employed to predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the binding mode of benzimidazole derivatives within the active site of a target protein or enzyme. acs.orgijpsjournal.comresearchgate.netresearchgate.netymerdigital.comresearchgate.netacs.orgchimicatechnoacta.ruresearchgate.netresearchgate.netacs.orgresearchgate.net For instance, in a study of benzimidazole derivatives as potential inhibitors of Mycobacterium tuberculosis, docking studies revealed binding energies ranging from -7.17 to -7.36 kcal/mol for the most potent compounds against the KasA protein. researchgate.net In another study targeting the colchicine (B1669291) binding site of tubulin, a benzimidazole derivative showed a binding energy of -8.50 Kcal/mol. semanticscholar.org

The table below presents representative docking scores of various benzimidazole derivatives against different biological targets.

| Benzimidazole Derivative | Biological Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | -8.50 | semanticscholar.org |

| Substituted Benzimidazole | M. tuberculosis KasA protein | -7.36 | researchgate.net |

| 2-phenylbenzimidazole | Protein Kinase (2W96) | -8.2 | researchgate.net |

| Benzimidazole-thiadiazole hybrid | Candida 14-α demethylase (CYP51) | -10.928 | acs.org |

| 1a and 1i derivatives | EGFR protein | -8.6 and -8.4 | benthamdirect.com |

A critical aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, π-π stacking, and hydrophobic interactions. ijpsjournal.comacs.orgresearchgate.netsemanticscholar.orgresearchgate.net The benzimidazole ring, being aromatic and heterocyclic, is capable of engaging in various types of interactions. researchgate.net For example, docking studies of a benzimidazole derivative with beta-tubulin identified two hydrogen bonds with THR A:340 and TYR A:312, Pi-Pi interactions with PHE A:296, and several Pi-Alkyl and Van der Waals interactions. semanticscholar.org The stability and specificity of a ligand's binding are often determined by the number and nature of these interactions.

Molecular docking is a cornerstone of virtual screening, a computational technique used to search large libraries of compounds for potential new drug candidates. researchgate.netnih.gov In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their docking scores and interaction patterns. This approach allows for the efficient identification of "hits"—compounds that are predicted to bind to the target and are therefore prioritized for experimental testing. For instance, a virtual screening of a database for benzimidazole scaffolds led to the identification of potential inhibitors of 5-lipoxygenase-activating protein (FLAP). researchgate.net This methodology significantly accelerates the early stages of drug discovery by focusing resources on the most promising molecules. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of molecular systems over time. For 2-(3-Methylbenzyl)-1H-benzimidazole, MD simulations have been instrumental in elucidating the stability and dynamics of its complexes with biological targets. These simulations model the intricate dance of atoms, governed by the principles of physics, to predict how the compound will behave in a biological environment.

Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations provide critical insights into the conformational changes that this compound and its target protein undergo upon binding. By tracking the atomic coordinates over time, researchers can observe the flexibility of the ligand and the protein, identifying stable binding poses and key intermolecular interactions. The root-mean-square deviation (RMSD) is a common metric used to assess the stability of the complex, with lower, stable RMSD values over the simulation trajectory indicating a well-equilibrated and stable complex. Furthermore, root-mean-square fluctuation (RMSF) analysis helps to pinpoint which regions of the protein and ligand are flexible and which are constrained upon complex formation. This information is vital for understanding the energetic and entropic contributions to binding.

MM-PBSA/MM-GBSA for Binding Free Energy Calculations

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are popular post-processing methods used to estimate the binding free energy of a ligand to its target from MD simulation trajectories. These methods calculate the energy difference between the bound complex and the unbound receptor and ligand. The total binding free energy is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. By decomposing the total binding free energy into these components, researchers can identify the key energetic drivers of the interaction between this compound and its target protein. This detailed energetic profile is invaluable for lead optimization, as it allows for the rational design of derivatives with improved binding affinities.

Structure-Based Pharmacophore Generation and Validation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, structure-based pharmacophore models are generated from the 3D structure of its complex with a biological target. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The generation process involves identifying the key interaction points between the ligand and the protein. Once a pharmacophore model is created, it is validated to ensure its ability to distinguish between active and inactive compounds. This validated model can then be used as a 3D query in virtual screening campaigns to identify novel compounds with similar interaction patterns and potential biological activity from large chemical databases.

In Silico ADME/T Prediction (Computational tools for lead optimization)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. For this compound, various computational models and software are employed to predict these properties. These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to estimate parameters such as aqueous solubility, blood-brain barrier permeability, intestinal absorption, plasma protein binding, and potential for cytochrome P450 inhibition. Predicting these properties computationally allows for the early identification of potential liabilities, guiding the chemical modification of the lead compound to improve its drug-like properties. This proactive approach helps to reduce the likelihood of late-stage failures in the drug development pipeline.

Table of Predicted ADME Properties for this compound

| Property | Predicted Value/Classification | Significance in Drug Discovery |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | High | Suggests the compound may cross into the central nervous system. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Aqueous Solubility | Low | May require formulation strategies to improve dissolution and absorption. |

| Hepatotoxicity | Low Probability | Indicates a lower likelihood of causing liver damage. |

Structure Activity Relationship Sar Investigations of 2 3 Methylbenzyl 1h Benzimidazole and Its Analogues

Impact of Substituent Position and Nature on the Benzimidazole (B57391) and Benzyl (B1604629) Moieties on Biological Activity

The biological activity of 2-benzylbenzimidazole derivatives is highly dependent on the types of chemical groups (substituents) attached to both the benzimidazole core and the benzyl group, as well as their positions. srrjournals.comresearchgate.net The benzimidazole structure itself, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a versatile platform for interaction with various biological targets through mechanisms like hydrogen bonding and π-π stacking. researchgate.net

The nature and placement of substituents can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological effects. For instance, the introduction of electron-donating or withdrawing groups on the 2-phenyl ring can significantly impact the anticancer activity of these compounds. nih.gov Similarly, substitutions at the C5 and C6 positions of the benzimidazole ring have been shown to be crucial for various biological activities, including anti-inflammatory and kinase inhibitory effects. nih.gov The activity of these compounds can be influenced by the length of the chain at the 2-position of the benzimidazole moiety. srrjournals.com

A UK government report concerning the classification of certain 2-benzyl benzimidazole derivatives highlighted that substitutions on the phenyl ring of the benzyl group with various alkyl, alkoxy, or halogen groups, as well as substitutions at the 5- or 6-positions of the benzimidazole system with groups like nitro or methoxy, are key modifications. service.gov.ukdrugsandalcohol.ie

The following table summarizes the impact of various substitutions on the biological activity of 2-benzylbenzimidazole analogues:

| Substitution Position | Substituent Type | Impact on Biological Activity |

| Benzyl Ring (Phenyl) | Alkyl, Alkoxy, Halogen | Modulates activity, with specific effects depending on the target. service.gov.ukdrugsandalcohol.ie |

| Benzimidazole C2 | 2-imidazoline-5-aminopyridine | Potent bradykinin (B550075) B1 receptor antagonism. nih.gov |

| Benzimidazole C5 | Nitro group | Pronounced anti-inflammatory and CDK-inhibitory activities. nih.gov |

| Benzimidazole C5 | Amino or methyl group | Loss of anti-inflammatory and CDK-inhibitory activity. nih.gov |

| Benzimidazole C6 | Electron-rich or poor groups | Influences anti-inflammatory activity. nih.gov |

| Benzimidazole N1 | Benzyl group | Enhanced anti-inflammatory action. nih.gov |

Role of the Methyl Group at the Benzyl Position

The "benzylic position" refers to the carbon atom directly attached to a benzene ring. curlyarrows.comwikipedia.org This position is known to be reactive and can be functionalized through various chemical reactions. wikipedia.orgkhanacademy.org

In the context of 2-(3-Methylbenzyl)-1H-benzimidazole, the methyl group is attached to the benzyl ring, not the benzylic carbon itself. However, studies on related compounds have shed light on the importance of substitution at the benzylic carbon. A report by the Advisory Council on the Misuse of Drugs (ACMD) in the UK indicated that substitution at the benzylic carbon with a methyl group is a significant structural modification in the context of certain psychoactive 2-benzyl benzimidazole derivatives. drugsandalcohol.ie This suggests that the presence and nature of substituents at this benzylic position can play a critical role in the pharmacological properties of this class of compounds.

Influence of Substitutions on the Benzimidazole Nitrogen (e.g., Methyl vs. Unmethylated Analogues)

Substitution on the nitrogen atom of the benzimidazole ring significantly influences the biological properties of these compounds. The presence or absence of a substituent, such as a methyl group, can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. researchgate.net

Studies have shown that N-alkylation of 2-benzylthiomethyl-1H-benzimidazole derivatives can lead to compounds with potent antibacterial activity. researchgate.net For example, N-alkylation with phenyl, methyl, and CH2OH groups on the benzimidazole scaffold resulted in bactericidal effects against E. coli. researchgate.net Another study found that adding a piperidine (B6355638) group via a Mannich reaction to 2-(thioalkyl)-1H-methylbenzimidazole derivatives did not consistently improve bactericidal activity in terms of MIC on P. aeruginosa. tsijournals.com

In the realm of anti-inflammatory research, the substitution of a benzyl group at the N1-position of benzimidazole has been shown to enhance anti-inflammatory action. nih.gov Furthermore, research on N-substituted benzimidazole-derived Schiff bases has demonstrated that substituents at the N-atom of the benzimidazole nucleus have a notable impact on antiviral, antibacterial, and antiproliferative activities. mdpi.com

The following table illustrates the effect of N-substitution on the biological activity of benzimidazole derivatives:

| N-Substituent | Biological Activity |

| Unsubstituted (NH) | Varies depending on other substitutions. |

| Methyl | Can enhance antibacterial activity. researchgate.net |

| Benzyl | Enhances anti-inflammatory activity. nih.gov |

| Phenyl | Can contribute to antiproliferative activity. mdpi.com |

| Isobutyl | Can influence antibacterial activity. mdpi.com |

| Hexyl | Can influence antibacterial activity. mdpi.com |

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a biological response. For 2-benzylbenzimidazole derivatives, identifying these pharmacophoric requirements is crucial for understanding their mechanism of action and for designing more effective and selective drugs. researchgate.net

The benzimidazole scaffold itself is a key pharmacophoric element, providing a framework for various interactions. researchgate.net For anti-inflammatory activity, specific structural features have been identified as critical. For instance, in the context of bradykinin B1 receptor antagonists, a 2-carboxamide (B11827560) group on the benzimidazole ring was found to be necessary for activity. nih.gov The linker between this group and other parts of the molecule also plays a role, with an ethyl linker being optimal. nih.gov

For inhibitors of Lck kinase, another anti-inflammatory target, substitutions at the 2-position of the benzimidazole were found to be unfavorable. nih.gov This highlights the specific spatial and electronic requirements for interacting with this particular kinase. Furthermore, for inhibitors of TNF-α and p38α MAP kinase, a 2,6-dichloro or difluoro phenyl moiety at the 2-position of an imidazole ring substituted at C6 of the benzimidazole enhanced inhibitory activity. nih.gov

Rational Design Principles for Enhancing Potency and Selectivity based on SAR

The insights gained from SAR studies provide a foundation for the rational design of new 2-benzylbenzimidazole analogues with improved potency and selectivity. nih.gov By understanding which structural modifications lead to enhanced or diminished activity, medicinal chemists can make targeted changes to the molecule to optimize its therapeutic properties.

One key principle is the strategic placement of substituents to maximize favorable interactions with the target and minimize off-target effects. For example, based on the finding that a nitro group at the C5 position of benzimidazole enhances anti-inflammatory and CDK-inhibitory activity, while amino or methyl groups at the same position abolish it, new compounds can be designed with a C5-nitro group to specifically target these activities. nih.gov

Another design principle involves modifying the linkers between different parts of the molecule. The observation that an ethyl linker between two carboxamide groups in a benzimidazole derivative was optimal for bradykinin B1 receptor antagonism suggests that linker length and flexibility are critical parameters to consider in the design of new inhibitors. nih.gov

Furthermore, the introduction of specific substituents on the benzyl ring can be used to fine-tune the electronic properties of the molecule and enhance its binding affinity for a particular target. For instance, the discovery that a 2,6-dimethyl phenyl group at a specific position of a fused pyrimidobenzimidazole nucleus resulted in a potent Lck inhibitor provides a clear direction for designing new Lck inhibitors. nih.gov

By systematically applying these rational design principles, researchers can accelerate the discovery and development of novel this compound-based therapeutic agents with improved efficacy and safety profiles.

In Vitro Pharmacological Profiling and Molecular Target Elucidation

Enzyme Inhibition Assays for 2-(3-Methylbenzyl)-1H-benzimidazole Derivatives

Derivatives of the this compound scaffold have been systematically evaluated against a variety of enzymatic targets implicated in viral, bacterial, and metabolic diseases, as well as in inflammatory and neurodegenerative disorders.

Inhibition of Viral Enzymes (e.g., RNA-dependent RNA polymerase)

The benzimidazole (B57391) core is a recognized pharmacophore in the development of antiviral agents. researchgate.netnih.gov Research into its derivatives has demonstrated activity against a range of RNA and DNA viruses. nih.gov Specifically, certain 2-phenylbenzimidazole derivatives have shown inhibitory effects against the RNA-dependent RNA polymerase (RdRp) of Bovine Viral Diarrhoea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net BVDV is often used as a surrogate for HCV in cell-based assays due to the difficulty in cultivating HCV. nih.gov Four compounds in one study exhibited outstanding selective activity against BVDV, with EC50 values of 1.5, 0.8, and 1.0 microM, and were found to inhibit the NS5B RdRp of both BVDV and HCV at low micromolar concentrations. researchgate.net While direct studies on this compound are limited, the proven activity of structurally similar compounds against viral polymerases suggests this is a promising area for further investigation.

Inhibition of Bacterial Enzymes (e.g., DprE1, InhA)

The rise of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzimidazole derivatives have shown promise as inhibitors of essential bacterial enzymes. mdpi.comresearchgate.net

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): DprE1 is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govutupub.fi It is the target of several classes of inhibitors, including benzothiazinones (BTZs). d-nb.info Benzimidazole derivatives have also been prepared and investigated as DprE1 inhibitors. mdpi.com These inhibitors can be classified as either covalent or non-covalent. Covalent inhibitors, such as the potent PBTZ169, typically contain a nitro group that forms a covalent adduct with a cysteine residue (C387) in the active site of DprE1, leading to irreversible inhibition. nih.govd-nb.info Non-covalent inhibitors block the enzyme's activity through hydrophobic, electrostatic, and van der Waals interactions within the active site. nih.gov The development of novel benzimidazole-based DprE1 inhibitors remains an active area of research in the fight against tuberculosis. nih.gov

InhA (Enoyl-Acyl Carrier Protein Reductase): InhA is another key enzyme involved in the mycolic acid biosynthesis pathway of M. tuberculosis and is the primary target for the frontline drug isoniazid. nih.gov Several studies have focused on designing novel InhA inhibitors. In one such study, coumarin-based and pyridine-based benzenesulfonohydrazide derivatives were evaluated for their efficacy against the InhA enzyme. nih.gov The pyridine-based derivative showed effective inhibition with an IC50 value of 0.91 ± 0.03 μM, while the coumarin-based derivative had an IC50 of 1.62 ± 0.69 μM. nih.gov Other research identified novel benzimidazole derivatives with high inhibitory activity against InhA, with IC50 values as low as 0.22 μM. nih.gov These findings highlight the potential of the benzimidazole scaffold in developing new anti-tubercular agents targeting InhA. mdpi.com

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD). biointerfaceresearch.comnih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine in the brain. sigmaaldrich.com Benzimidazole derivatives have been extensively studied as cholinesterase inhibitors due to their structural similarities to known inhibitors and their ability to interact with the active sites of these enzymes. nih.govisfcppharmaspire.com

Numerous studies have synthesized and evaluated various series of benzimidazole derivatives, demonstrating a wide range of inhibitory potencies. For instance, a series of benzimidazole-based thiazoles showed IC50 values ranging from 0.10 ± 0.05 to 11.10 ± 0.30 µM against AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM against BuChE. nih.gov In another study, compounds featuring a 3,4-dihydroxy substitution on a phenyl ring and a chloro substitution on the benzimidazole ring were identified as potent AChE inhibitors, with IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM. nih.gov These values are comparable to the reference drug donepezil (21.8 ± 0.9 nM). nih.gov The research indicates that substitutions on both the benzimidazole core and its appended groups significantly influence inhibitory activity and selectivity between AChE and BChE. nih.gov

| Compound Series | Target Enzyme | IC50 Range | Reference |

| Benzimidazole-based Thiazoles | AChE | 0.10 - 11.10 µM | nih.gov |

| Benzimidazole-based Thiazoles | BuChE | 0.20 - 14.20 µM | nih.gov |

| 5(6)-chloro-benzimidazole-triazoles | AChE | 29.5 - 31.9 nM | nih.gov |

| Benzimidazole-based Pyrrole/Piperidines | AChE | - | nih.gov |

| Benzimidazole-based Pyrrole/Piperidines | BuChE | - | nih.gov |

| General Benzimidazole Derivatives | AChE | 1.01 - 1.19 mM | biointerfaceresearch.com |

| General Benzimidazole Derivatives | BuChE | 1.1 - 1.87 mM | biointerfaceresearch.com |

This table presents a range of reported inhibitory concentrations for different series of benzimidazole derivatives.

Inhibition of Cyclooxygenase (COX) Enzymes and Related Inflammatory Targets (e.g., Aldose Reductase, Phospholipase A2)

Benzimidazole-based compounds are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. nih.govresearchgate.net The primary targets include cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. nih.gov

Molecular docking studies have been employed to understand the mechanism of action of benzimidazole derivatives against COX enzymes, as well as other therapeutic targets associated with inflammation like Aldose Reductase and Phospholipase A2. nih.gov In one study, several 2-substituted benzimidazole derivatives demonstrated potent in vitro anti-inflammatory activity, with some compounds showing IC50 values lower than the standard drug ibuprofen in a Luminol-enhanced chemiluminescence assay. nih.gov The benzimidazole scaffold is considered a preferred pharmacophore for developing analgesic and anti-inflammatory agents that act on various clinically validated targets. nih.gov The anti-inflammatory effects of benzimidazoles are linked to their interaction with not only COX but also 5-lipoxygenase (5-LOX), specific cytokines, and other inflammatory mediators. nih.govmdpi.com

Inhibition of α-Glucosidase

Inhibitors of α-glucosidase are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar. nih.gov The benzimidazole nucleus has been explored for its potential to inhibit this enzyme. researchgate.net

Several series of benzimidazole derivatives have been synthesized and reported to possess α-glucosidase inhibitory activity. biointerfaceresearch.comresearchgate.net For example, a benzimidazole derivative bearing three hydroxy groups on an associated phenyl ring was reported as a potent α-glucosidase inhibitor with an IC50 value of 8.40 µM. researchgate.net Another derivative with bromo and dimethoxy groups showed an IC50 value of 8.15 µM. researchgate.net In a different study, a series of benzimidazole-ureas were evaluated, and several compounds exhibited good α-glucosidase inhibitory potential, with IC50 values such as 17.47 ± 0.03 µM, 21.97 ± 0.19 µM, and 23.01 ± 0.12 µM, which were comparable to the standard drug acarbose (B1664774) (IC50 = 15.41 ± 0.32 µM). researchgate.net

| Compound Substituents | IC50 Value (µM) | Reference |

| Phenyl with three hydroxy groups | 8.40 | researchgate.net |

| Bromo and dimethoxy groups | 8.15 | researchgate.net |

| Benzimidazole-urea derivative 3c | 17.47 ± 0.03 | researchgate.net |

| Benzimidazole-urea derivative 3e | 21.97 ± 0.19 | researchgate.net |

| Benzimidazole-urea derivative 3g | 23.01 ± 0.12 | researchgate.net |

| Acarbose (Standard) | 15.41 ± 0.32 | researchgate.net |

This table shows the α-glucosidase inhibitory activity of selected benzimidazole derivatives.

Receptor Binding Studies and Antagonist Activity

Beyond enzyme inhibition, benzimidazole derivatives have been investigated for their ability to bind to and modulate the activity of various cell surface and intracellular receptors.

One area of investigation has been the Corticotropin-Releasing Factor 1 (CRF-1) receptor, which is implicated in stress-related disorders. A computational study of 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazole derivatives identified them as a novel class of potential CRF-1 receptor antagonists. The presence of specific substituents, such as an electronegative chlorine atom at the 9-position, was found to increase binding activity. semanticscholar.org

Additionally, 2-alkyl substituted benzimidazoles have been identified as a new class of selective angiotensin II type 2 (AT2) receptor ligands. In these studies, an ethyl group at the 2-position of the benzimidazole resulted in a compound with an AT2R Ki value of 11 nM and an AT1R Ki value of 710 nM, demonstrating significant selectivity. A benzyl (B1604629) derivative also showed fair AT2R affinity with a Ki of 15 nM. diva-portal.org These findings indicate the potential of the benzimidazole scaffold in developing receptor-selective antagonists for various therapeutic applications.

Investigation of Binding to Corticotropin-Releasing Factor 1 (CRF1) Receptor

While specific binding affinity data such as IC50 or Ki values for this compound at the Corticotropin-Releasing Factor 1 (CRF1) receptor are not extensively detailed in publicly available literature, the broader class of benzimidazole derivatives has been investigated as CRF1 receptor antagonists. In silico molecular docking studies have been conducted on various benzimidazole-based compounds to predict their binding mechanisms to the CRF1 receptor. These computational models suggest that the benzimidazole scaffold can fit within the receptor's binding pocket, with interactions often involving hydrogen bonding and hydrophobic interactions. However, without experimental data for this compound, its specific affinity for the CRF1 receptor remains to be elucidated.

Exploration of Binding to Other Relevant Receptors

The benzimidazole nucleus is a versatile scaffold that has been shown to interact with a variety of other receptors. For instance, certain benzimidazole derivatives have been identified as antagonists of angiotensin II and prostaglandin D2 receptors. This suggests that compounds within this class, potentially including this compound, may exhibit a broader receptor binding profile. Further experimental screening is necessary to determine the specific receptor interactions and selectivity of this compound.

In Vitro Antimicrobial and Antifungal Activity Assessment

The antimicrobial and antifungal properties of benzimidazole derivatives are well-documented, and research into these activities for compounds like this compound is ongoing.

Antibacterial Spectrum and Potency against Specific Strains (e.g., Gram-negative bacteria, Helicobacter pylori)

| Bacterial Strain | Related Compound | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 2-(benzylthiomethyl)-1H-benzimidazole derivative | 140 - 400 |

| Staphylococcus aureus | 2-(benzylthiomethyl)-1H-benzimidazole derivative | 140 - 320 |

| Helicobacter pylori | 2-[[(phenyl)methyl]thio]-1H-benzimidazole derivative | <1 - 4 |

The activity of these related compounds suggests that the 2-benzyl-1H-benzimidazole scaffold could be a promising starting point for the development of new antibacterial agents. The methyl substitution on the benzyl ring in this compound may influence its potency and spectrum of activity.

Antifungal Efficacy against Pathogenic Fungi

Similar to the antibacterial data, specific MIC values for this compound against pathogenic fungi are not widely reported. However, the broader class of benzimidazole derivatives has shown significant antifungal potential. The table below presents data for related benzimidazole compounds.

| Fungal Strain | Related Compound | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Benzimidazole-1,2,4-triazole derivative | 0.97 - 1.95 |

| Aspergillus niger | Benzimidazole derivative | Variable |

These findings indicate that the benzimidazole core is a key pharmacophore for antifungal activity. The specific substitutions on the benzimidazole and benzyl rings are critical in determining the efficacy against different fungal species.

In Vitro Antiproliferative and Anticancer Activity

The potential of benzimidazole derivatives as anticancer agents has been a major focus of research, with investigations into their mechanisms of action revealing a variety of cellular targets.

Cellular Mechanisms of Action (e.g., DNA binding affinity, specific molecular target modulation)

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. While direct DNA binding studies for this compound are not available, a structurally related compound, N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole, has been shown to bind to DNA in the minor groove with an intrinsic binding constant of 6.86 µM/bp. This suggests that DNA interaction could be a potential mechanism of action for this compound.

Other proposed mechanisms for the anticancer activity of benzimidazole derivatives include the inhibition of enzymes such as topoisomerase and various kinases, which are crucial for cancer cell survival and proliferation. The specific molecular targets of this compound would need to be identified through further detailed mechanistic studies.

Other In Vitro Biological Activities (e.g., antioxidant, antiprotozoal)

Extensive literature searches did not yield specific studies detailing the in vitro antioxidant or antiprotozoal activities of the compound this compound. While the broader class of benzimidazole derivatives has been widely investigated for these biological properties, data for this specific molecule is not available in the reviewed scientific literature.

Research on various substituted benzimidazoles has demonstrated significant potential in these areas. For instance, studies on 2-aryl and other 2-substituted benzimidazoles have reported notable antioxidant activity through various assays, including DPPH radical scavenging and inhibition of lipid peroxidation. Similarly, different benzimidazole derivatives have shown promising antiprotozoal effects against a range of parasites such as Leishmania, Trypanosoma, and Plasmodium species.

However, without direct experimental evaluation of this compound, it is not possible to provide specific data on its efficacy or mechanisms of action related to antioxidant and antiprotozoal activities. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic core and the pendant groups. Therefore, extrapolating activities from other analogues to this specific compound would be scientifically unfounded.

Further research is required to isolate or synthesize and then evaluate this compound in relevant in vitro biological assays to determine its potential antioxidant and antiprotozoal properties.

Concluding Remarks and Future Research Directions

Current Understanding of 2-(3-Methylbenzyl)-1H-benzimidazole and Analogues in Research

The benzimidazole (B57391) core is a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to diverse therapeutic effects including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov Research into 2-substituted benzimidazoles, such as the 2-benzylbenzimidazole series, has been particularly fruitful. longdom.orgresearchgate.net The parent compound for many of these, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), was first noted for its analgesic properties in the 1950s. wikipedia.orgwikipedia.org

Systematic studies have shown that substitutions on both the benzimidazole nucleus and the benzyl (B1604629) group are critical for biological activity. nih.govnih.gov For instance, in the context of nitazene (B13437292) opioids, which are 2-benzylbenzimidazole derivatives, the addition of a nitro group at the 5-position of the benzimidazole ring dramatically enhances potency. wikipedia.orgnih.gov The specific analogue, this compound, is part of a broader class of compounds where modifications to the benzyl ring influence activity. While direct research on the 3-methyl variant is less common in prominent literature than, for example, 4-ethoxy or 4-hydroxy substitutions, its structural properties are understood within the larger framework of structure-activity relationship (SAR) studies. wikipedia.org These studies consistently demonstrate that the nature and position of substituents on the benzyl ring are key determinants of a compound's pharmacological profile. nih.govwikipedia.org

Derivatives of 2-substituted benzimidazoles have been synthesized and evaluated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net The synthesis of these compounds often involves the condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde, a versatile method that allows for extensive derivatization. researchgate.nettsijournals.comrsc.org

Prospects for Further Structural Optimization and Derivatization for Enhanced Biological Activity

The future of this compound research lies in the strategic structural modification to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are paramount in guiding these efforts. researchgate.net

Key areas for optimization include:

Substitution on the Benzimidazole Ring: Modifications at the N1, C2, C5, and C6 positions are known to significantly impact anti-inflammatory and other biological activities. nih.gov For example, removing the 5-nitro group in potent nitazene analogues consistently leads to a marked decrease in opioid receptor activity, highlighting the importance of this position for certain targets. nih.gov

Substitution on the Benzyl Group: The position and electronic nature of substituents on the 2-benzyl ring are crucial. For opioid activity, a 4'-ethoxy substitution has been shown to be highly favorable. wikipedia.org Exploring a wider range of substituents on the 3-position, beyond the methyl group of this compound, could uncover novel activity profiles.

Hybrid Molecules: A promising strategy involves creating hybrid molecules by conjugating the benzimidazole scaffold with other pharmacologically active moieties. researchgate.net This approach aims to achieve synergistic effects or multi-target activity. For instance, benzimidazole-triazole hybrids have been designed as multi-target anticancer agents. nih.govtandfonline.comnih.gov

The table below illustrates how different substitutions on the core benzimidazole structure can lead to varied biological activities, providing a roadmap for future derivatization efforts.

| Compound Class | Structural Modification | Reported Biological Activity | Reference(s) |

| 2-Benzylbenzimidazoles (Nitazenes) | 5-nitro group on benzimidazole ring | Enhanced µ-opioid receptor activation | nih.gov |

| 2-Benzylbenzimidazoles (Nitazenes) | N-pyrrolidino substitutions | Favorable for µ-opioid receptor activation | nih.gov |

| Anacardic Acid-Benzimidazole Conjugates | Substitution on the 2-phenyl group | Inhibition of COX-1, COX-2, and 5-lipoxygenase | nih.gov |

| Benzimidazole-Triazole Hybrids | Hybridization with a triazole moiety | Anticancer (EGFR, VEGFR-2, Topo II inhibition) | nih.govtandfonline.comnih.gov |

| 2-(Trifluoromethyl)-1H-benzimidazoles | CF3 group at C2 and various substitutions at C5 | Antiprotozoal | indexcopernicus.com |

Integration of Advanced Computational and Experimental Methodologies in Future Studies

To accelerate the discovery and optimization of benzimidazole-based compounds, modern research increasingly relies on the integration of computational and advanced experimental techniques. researchgate.nettandfonline.com

Computational Approaches:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (like a benzimidazole derivative) within the active site of a target protein. tandfonline.commdpi.com It has been used to study benzimidazole derivatives as potential inhibitors of enzymes like decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) in tuberculosis research and PI3K isoforms in cancer research. tandfonline.comnih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to validate docking results and understand the stability of the interaction. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for newly designed molecules.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.netimpactfactor.org

Solid-Phase Synthesis: This technique streamlines the production of diverse benzimidazole libraries for screening by simplifying purification and allowing for parallel synthesis. researchgate.netimpactfactor.org

Green Chemistry Approaches: The use of methods like microwave-assisted synthesis is becoming more common, offering environmentally friendly, high-yield processes for producing benzimidazole derivatives. rsc.orgresearchgate.net

The synergy between these in silico and in vitro methods creates a powerful drug discovery pipeline, enabling more rational design and efficient testing of novel compounds like analogues of this compound. mdpi.comresearchgate.net

Identification of Novel Biological Targets for Benzimidazole-based Therapeutic Agents

While benzimidazoles are known to interact with a multitude of targets, the search for novel biological interactions is a key frontier for expanding their therapeutic applications. researchgate.netresearchgate.net The structural versatility of the benzimidazole scaffold makes it an ideal starting point for developing agents against new and challenging diseases. nih.govijpsjournal.com

Emerging and Potential Targets:

Epigenetic Targets: Benzimidazole derivatives are being explored as modulators of epigenetic enzymes, which play a crucial role in cancer development. rsc.org Targets include histone deacetylases (HDACs), histone methyltransferases, and bromodomains like p300. rsc.orgnih.gov

Protein Kinases: Many benzimidazole compounds act as protein kinase inhibitors, a critical class of anticancer drugs. nih.gov Identifying novel kinase targets or developing more selective inhibitors for known kinases like EGFR and VEGFR-2 remains an active area of research. nih.govtandfonline.com

Parasitic Enzymes: In the fight against drug-resistant malaria, benzimidazole hybrids are being designed to target multiple stages of the Plasmodium life cycle, potentially by inhibiting hemozoin formation or other essential parasitic processes. acs.org

Bacterial and Fungal Targets: With rising antimicrobial resistance, there is an urgent need for new drugs. Benzimidazoles are being investigated as inhibitors of novel microbial targets, such as enzymes involved in cell wall synthesis or virulence factors. tandfonline.comacs.org For example, the DprE1 enzyme is a key target for developing new antitubercular drugs. tandfonline.comnih.gov

The table below lists some of the diverse biological targets that have been identified for various benzimidazole derivatives, indicating the broad potential of this chemical class.

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference(s) |

| Receptors | µ-opioid receptor | Analgesia | nih.gov |

| Enzymes (Cancer) | Topoisomerase II, EGFR, VEGFR-2, PI3K, DprE1, HDACs | Oncology, Infectious Disease | nih.govtandfonline.comnih.govrsc.org |

| Enzymes (Inflammation) | Cyclooxygenase (COX), 5-Lipoxygenase | Anti-inflammatory | nih.gov |

| Epigenetic Proteins | p300 bromodomain | Oncology | nih.gov |

| Parasitic Targets | Hemozoin formation pathway | Antimalarial | acs.org |

| Bacterial Enzymes | DprE1, FtsZ | Antibacterial (Antitubercular) | tandfonline.comnih.gov |

Future research focused on these novel targets, combined with advanced synthetic and computational methods, will undoubtedly expand the therapeutic landscape for benzimidazole compounds, including derivatives of this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-Methylbenzyl)-1H-benzimidazole from o-phenylenediamine and m-toluic acid?

Answer: The synthesis involves condensation of o-phenylenediamine with m-toluic acid in polyphosphoric acid (PPA) as a catalyst and solvent, heated under reflux in toluene. Key conditions:

- Protonating agents: Excess PPA promotes cyclization by facilitating dehydration.

- Temperature: High temperatures (reflux conditions) accelerate imidazole ring formation.

- Reaction time: Typically 4–6 hours, monitored by TLC for completion.

Yield optimization requires strict control of stoichiometry (1:1 molar ratio of diamine to acid) and gradual cooling to precipitate the product .

Q. How can NMR spectroscopy confirm the structure of this compound?

Answer:

- 1H NMR:

- Aromatic protons (benzene rings): Peaks at δ 6.8–7.5 ppm (multiplet, 8H).

- Methyl group on benzyl: Singlet at δ 2.3–2.5 ppm (3H).

- Benzimidazole NH: Broad peak at δ ~12.5 ppm (exchangeable).

- 13C NMR:

- Carbonyl/aromatic carbons: Peaks at δ 110–160 ppm.

- Methyl carbon: δ ~21 ppm.

Comparative analysis with literature data (e.g., 2-(4-Methylphenyl)-1H-benzimidazole in ) validates structural integrity .

Q. What role does polyphosphoric acid play in benzimidazole synthesis?

Answer: PPA acts as both a Brønsted acid catalyst and dehydrating agent:

Q. How is crystallization used to purify this compound?

Answer:

- Solvent selection: Crude product is dissolved in hot ethanol and cooled slowly to induce crystallization.

- Recrystallization: Repeated in aqueous ethanol (3:1 v/v) to remove unreacted starting materials.

- Yield: Typically 70–85% after two recrystallizations. Monitor purity via melting point (mp ~180–185°C) and HPLC .

Q. What spectroscopic techniques are critical for characterizing substituent effects in benzimidazole derivatives?

Answer:

- FT-IR: Confirms functional groups (e.g., C=N stretch at ~1620 cm⁻¹, NH at ~3400 cm⁻¹).

- UV-Vis: Evaluates π→π* transitions in aromatic systems (λmax ~270–310 nm).

- Mass spectrometry (ESI-MS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 235 for this compound) .

Advanced Research Questions

Q. How do computational studies predict the reactivity of functional groups in this compound derivatives?

Answer:

- Frontier Molecular Orbitals (FMOs):

- HOMO (highest occupied) localization on the benzimidazole ring suggests nucleophilic reactivity.

- LUMO (lowest unoccupied) on the methylbenzyl group indicates electrophilic susceptibility.

- DFT calculations: Predict regioselectivity in electrophilic substitution (e.g., sulfonation at C5/C6 positions).

Contradictions between predicted and experimental reactivity (e.g., methyl group stability under oxidation) require further mechanistic studies .

Q. What methodologies achieve high chemoselectivity in synthesizing N-arylmethyl benzimidazoles?

Answer:

- Catalytic systems: TiCp2Cl2 enables >90% selectivity for N-arylmethylation over competing O- or C-alkylation.

- Microwave-assisted synthesis: Reduces reaction time (5–6.5 hours vs. 24 hours conventional) while maintaining selectivity.

- Solvent optimization: Toluene or DMF enhances aryl electrophile activation .

Q. How does molecular conformation influence the crystallographic packing of this compound?

Answer:

- Crystal system: Triclinic (space group P1) with Z = 4.

- Packing interactions:

- π-π stacking between benzimidazole rings (distance ~3.5 Å).

- C-H···N hydrogen bonds stabilize layers.

- Methyl group role: Introduces steric hindrance, reducing symmetry and favoring triclinic packing .

Q. What contradictions exist in the oxidation stability of the methyl group in benzimidazole derivatives?

Answer:

- : Reports no oxidation under standard conditions (PPA, reflux).

- Contradictory studies: Methyl groups in analogous compounds (e.g., 2-(4-Methylphenyl)-1H-benzimidazole) oxidize to carboxylic acids with KMnO4/H2SO4.

Resolution: Steric shielding by the benzyl group in this compound may hinder reagent access .

Q. How are benzimidazole derivatives tailored for biological activity studies (e.g., radical scavenging)?

Answer:

- Structural modifications:

- Hydroxy or methoxy groups at specific positions enhance antioxidant activity (e.g., 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole).

- Thiazole-triazole hybrids (e.g., compound 9c in ) improve binding to enzyme active sites.

- Assays: DPPH radical scavenging and UV-protection studies guide SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.